tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a 1,2,4-triazole derivative featuring a tert-butyl ester group and a 3-chlorophenyl substituent. The 1,2,4-triazole core is known for its diverse biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties. The tert-butyl ester group introduces steric bulk, which may enhance metabolic stability and modulate solubility, while the 3-chlorophenyl substituent contributes to lipophilicity and electronic effects.
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
tert-butyl 1-(3-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H14ClN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19) |
InChI Key |
OPCJJDVMTPWZQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group using suitable reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Scientific Research Applications
tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Triazole derivatives have shown promise in the development of antifungal, antibacterial, and anticancer agents.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate with structurally related compounds, focusing on substituent effects, ester groups, and physicochemical properties.
Substituent Effects
The phenyl ring substituent significantly influences electronic and steric properties:
- 3-Chlorophenyl (target compound) : The chloro group is moderately electron-withdrawing (-I effect), enhancing electrophilicity at the triazole core. This may improve interactions with biological targets compared to electron-donating groups.
- 3-Bromophenyl (tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate) : Bromine’s larger atomic radius and polarizability may alter binding affinity in hydrophobic pockets compared to chlorine.
- 3-Chloro-4-methylphenyl (Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate) : The methyl group adds steric hindrance and electron-donating (+I) effects, which could reduce reactivity but improve lipid solubility.
Ester Group Comparison
The ester moiety impacts solubility and metabolic stability:
- tert-Butyl ester (target compound and 3-bromophenyl analog) : The bulky tert-butyl group reduces solubility in polar solvents but enhances resistance to esterase-mediated hydrolysis, making it suitable for prodrug designs.
- Ethyl ester (4-nitrophenyl and 3-chloro-4-methylphenyl analogs) : Ethyl esters are smaller, improving aqueous solubility and facilitating rapid hydrolysis in biological systems.
Physicochemical Properties
Key properties of analogous compounds are summarized below:
*Target compound; data inferred from analogs.
- Density and pKa : The ethyl 3-chloro-4-methylphenyl analog has a density of 1.42 g/cm³ and pKa 5.21, suggesting moderate acidity, likely due to the triazole N–H proton.
- Molecular Weight : Bromine’s higher atomic mass increases molecular weight significantly in the 3-bromophenyl analog compared to the target compound.
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl 1-(3-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate?
The synthesis typically involves coupling reactions between pre-functionalized triazole precursors and tert-butyl-protected carboxylate intermediates. For example, modular approaches may use (1-Trityl-1H-tetrazole-5-yl)methanol as a building block, followed by deprotection and esterification under mild acidic conditions. Reaction optimization should focus on minimizing side products, such as tautomeric byproducts, through controlled temperature and solvent polarity .
Q. How can the crystal structure of this compound be reliably determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Structural refinement employs SHELXL for small-molecule resolution, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Visualization and packing analysis can be performed using Mercury CSD 2.0, which enables void analysis and intermolecular interaction mapping .
Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?
- NMR : H and C NMR to confirm substituent positions and tert-butyl group integrity.
- IR : Validate carbonyl (C=O) and triazole ring vibrations (e.g., 1650–1750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out hydrolyzed byproducts. Cross-validation with elemental analysis ensures stoichiometric consistency.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard classification (e.g., acute oral toxicity, skin irritation). Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood. Spill management requires inert absorbents (e.g., vermiculite), and first aid for eye contact involves immediate flushing with water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT/B3LYP) with a 6-311G++(d,p) basis set optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO). These simulations reveal electrophilic/nucleophilic sites, aiding in understanding reaction mechanisms (e.g., nucleophilic substitution at the 3-chlorophenyl group). Comparative studies with Hartree-Fock (HF) methods assess electron correlation effects .
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
- Dynamic NMR : Investigate tautomerism in the triazole ring (e.g., 1,2,4-triazole ↔ 1,3,4-isomer) under variable-temperature conditions.
- X-ray Refinement : Re-examine crystallographic data using SHELXL’s TWIN/BASF commands to address twinning or disorder .
- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to align computed IR/NMR shifts with experimental results.
Q. How do hydrogen bonding networks influence solid-state reactivity and stability?
Mercury CSD’s Materials Module analyzes packing motifs, identifying key interactions (e.g., C=O···H–N hydrogen bonds). These networks stabilize the crystal lattice but may reduce solubility. Void analysis quantifies free space, which correlates with thermal stability and sublimation tendencies .
Q. What experimental designs mitigate tautomerism-related challenges in synthetic yield?
- Protecting Groups : Use tert-butyl esters to lock the carboxylate conformation, preventing keto-enol tautomerism.
- pH Control : Conduct reactions in aprotic solvents (e.g., DMF, THF) at neutral pH to suppress proton exchange.
- Kinetic Trapping : Rapid crystallization from non-polar solvents (e.g., hexane/ethyl acetate) isolates the desired tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
